molecular formula C23H28N2O4 B11568569 Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1h-indole-3-carboxylate

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1h-indole-3-carboxylate

Cat. No.: B11568569
M. Wt: 396.5 g/mol
InChI Key: XFOFRJHLQZXTAG-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core with various functional groups attached, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C23H28N2O4/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17/h5-12,18,24,26H,4,13-15H2,1-3H3

InChI Key

XFOFRJHLQZXTAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C)C

Origin of Product

United States

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